molecular formula C9H8N2O B1625987 2-(Isoxazol-4-yl)aniline CAS No. 87488-70-8

2-(Isoxazol-4-yl)aniline

Cat. No.: B1625987
CAS No.: 87488-70-8
M. Wt: 160.17 g/mol
InChI Key: POHTVVWNOSWRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isoxazol-4-yl)aniline is a heterocyclic compound that contains both an oxazole ring and an aniline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoxazol-4-yl)aniline can be achieved through several methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the synthesis of structurally diverse substituted anilines bearing the oxazole motif in moderate to excellent yields without the need for protective groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Isoxazol-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the aniline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole or aniline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Typical conditions involve ambient to elevated temperatures and the use of solvents like methanol, ethanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while substitution reactions can produce a wide range of functionalized oxazole derivatives.

Scientific Research Applications

2-(Isoxazol-4-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isoxazol-4-yl)aniline involves its interaction with various biological targets. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

2-(Isoxazol-4-yl)aniline can be compared with other similar compounds, such as:

    Oxazole: A five-membered ring containing oxygen and nitrogen atoms.

    Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.

    Oxadiazole: Contains two nitrogen atoms and one oxygen atom in the ring.

The uniqueness of this compound lies in its combination of the oxazole ring with an aniline moiety, which imparts distinct chemical and biological properties .

Properties

CAS No.

87488-70-8

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-(1,2-oxazol-4-yl)aniline

InChI

InChI=1S/C9H8N2O/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,10H2

InChI Key

POHTVVWNOSWRRO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CON=C2)N

Canonical SMILES

C1=CC=C(C(=C1)C2=CON=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 108 g of stannous chloride dihydrate in 270 ml of concentrated hydrochloric acid was added portionwise 30 g of 4-(2-nitrophenyl)isoxazole prepared in Example 10 at less than 30° C. The suspension was stirred at about 20°-35° C. for 10 hours, then cooled to 10° C. and filtered. The solid was added to ice-water (400 ml), 50% NaOH was added to make the suspension basic to a pH of about 10, and the resultant suspension filtered. The solid was washed 3×100 ml of water and suction dried to give 18 g of the title compound; m.p. 48°-51° C.
[Compound]
Name
stannous chloride dihydrate
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Name
4-(2-nitrophenyl)isoxazole
Quantity
30 g
Type
reactant
Reaction Step Two

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